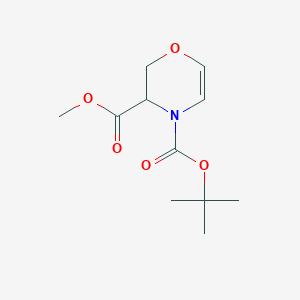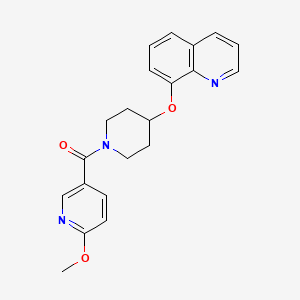
1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIU and is a white crystalline powder with a molecular weight of 393.49 g/mol.
Mecanismo De Acción
The mechanism of action of BPIU is not fully understood. However, it has been suggested that BPIU inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response. BPIU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. BPIU has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
BPIU has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BPIU has also been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. In addition, BPIU has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIU has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. BPIU has also been found to be stable under various conditions and has low toxicity. However, BPIU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, BPIU has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for the study of BPIU. One potential future direction is the investigation of the pharmacokinetics and pharmacodynamics of BPIU in vivo. This will provide valuable information on the absorption, distribution, metabolism, and excretion of BPIU in the body. Another future direction is the development of novel formulations of BPIU that can improve its solubility and bioavailability. This will enhance its potential applications in various fields of scientific research. Furthermore, the investigation of the synergistic effects of BPIU with other compounds or drugs can provide valuable insights into its potential use in combination therapy for the treatment of various diseases.
Métodos De Síntesis
The synthesis of BPIU involves the reaction of 4-butoxyaniline and 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions. After the reaction, the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BPIU has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antitumor activities. BPIU has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-3-13-27-19-10-8-16(9-11-19)21-20(24)22-17-6-4-7-18(15-17)23-12-5-14-28(23,25)26/h4,6-11,15H,2-3,5,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHWSGYKUZUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)
![Tert-butyl 4-[[methyl-(5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2616114.png)
![5-methyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)
![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)


![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2616123.png)


![4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2616129.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)
![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)